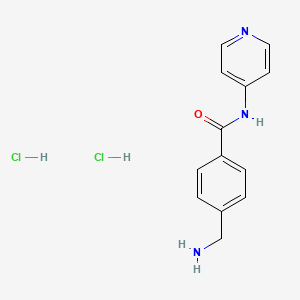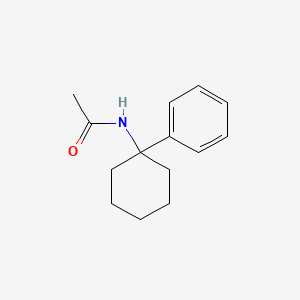
4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride
概要
説明
4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group attached to a benzamide structure, with a pyridinyl group at the para position. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the solubility and stability of the compound in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of 4-(pyridin-4-yl)benzaldehyde: This can be achieved through a reaction between 4-bromopyridine and 4-formylbenzoic acid under suitable conditions.
Reductive Amination: The 4-(pyridin-4-yl)benzaldehyde is then subjected to reductive amination with formaldehyde and ammonium chloride to introduce the aminomethyl group.
Formation of Benzamide: The resulting intermediate is then reacted with benzoyl chloride to form the benzamide structure.
Conversion to Dihydrochloride: Finally, the compound is treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzamide and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
科学的研究の応用
4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the pyridinyl and benzamide groups can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(aminomethyl)-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridinyl group at the meta position.
4-(aminomethyl)-N-(pyridin-2-yl)benzamide: Similar structure but with the pyridinyl group at the ortho position.
4-(aminomethyl)-N-(quinolin-4-yl)benzamide: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride is unique due to the specific positioning of the aminomethyl and pyridinyl groups, which can influence its reactivity and interaction with biological targets. The dihydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
特性
IUPAC Name |
4-(aminomethyl)-N-pyridin-4-ylbenzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O.2ClH/c14-9-10-1-3-11(4-2-10)13(17)16-12-5-7-15-8-6-12;;/h1-8H,9,14H2,(H,15,16,17);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUJLJALMMIXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)NC2=CC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/new.no-structure.jpg)

![1-[2-(dimethylamino)ethyl]-1H-indol-6-amine](/img/structure/B3245947.png)








![N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide](/img/structure/B3246017.png)
![Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3246024.png)
![2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3246029.png)
